2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile
Description
2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a fused heterocyclic compound featuring a pyranoquinoline core modified with a 2-fluorophenyl substituent at position 4, an amino group at position 2, and a nitrile group at position 2. This structural motif is part of a broader class of 4H-pyrano[3,2-h]quinoline derivatives, which are synthesized via cyclocondensation reactions involving 8-hydroxyquinoline derivatives and α-cyanocinnamonitriles or related electrophiles .
Properties
Molecular Formula |
C19H12FN3O |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H12FN3O/c20-15-6-2-1-5-12(15)16-13-8-7-11-4-3-9-23-17(11)18(13)24-19(22)14(16)10-21/h1-9,16H,22H2 |
InChI Key |
TXZOCVNVLJMPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzaldehyde with malononitrile and 2-amino-3-cyano-4H-pyran in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
Derivatives with varying substituents at position 4 of the pyranoquinoline core demonstrate distinct physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO2) enhance antibacterial activity but may reduce solubility.
Core Structure Variations
Pyrano[3,2-h]quinoline derivatives differ from pyrano[3,2-c]quinolines in ring fusion patterns, leading to divergent properties:
Key Insight: The pyrano[3,2-h]quinoline core is more commonly associated with antimicrobial activity, while pyrano[3,2-c] derivatives are explored for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
